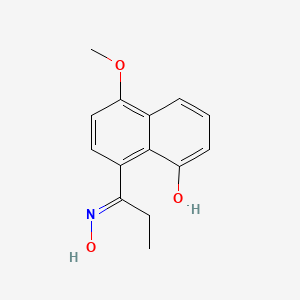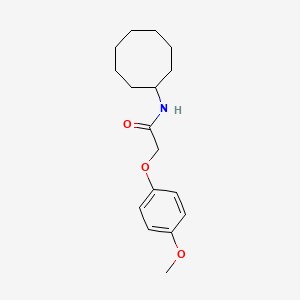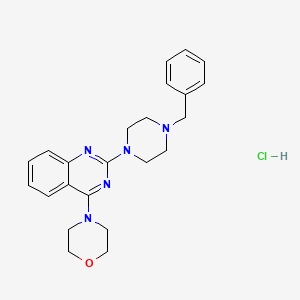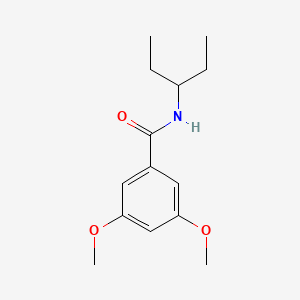
1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime, also known as HNPAO, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. HNPAO is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID), and has been shown to exhibit anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime is not fully understood, but it is thought to work by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. It has also been shown to bind to amyloid-beta plaques in the brain, making it a potential diagnostic tool for Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime in lab experiments is its potential to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of drugs to treat these conditions. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully exploit its potential therapeutic benefits.
Direcciones Futuras
There are several future directions for research on 1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs to treat inflammatory and cancerous conditions. Another direction is to explore its potential use as a diagnostic tool for Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime can be synthesized through the reaction of 8-hydroxy-4-methoxy-1-naphthyl-1-propanone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as ethanol. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(8-hydroxy-4-methoxy-1-naphthyl)-1-propanone oxime has been studied extensively for its potential applications in various fields such as medicine, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of drugs to treat these conditions. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.
Propiedades
IUPAC Name |
8-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methoxynaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-11(15-17)9-7-8-13(18-2)10-5-4-6-12(16)14(9)10/h4-8,16-17H,3H2,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCCFPOOJNKYSQ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=C2C(=C(C=C1)OC)C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=C2C(=C(C=C1)OC)C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)

![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)
![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)



![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)


![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)

